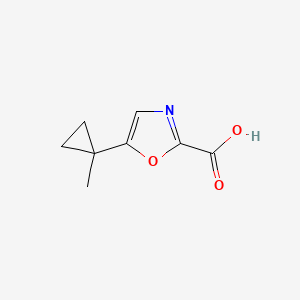

5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H9NO3 |

|---|---|

Molekulargewicht |

167.16 g/mol |

IUPAC-Name |

5-(1-methylcyclopropyl)-1,3-oxazole-2-carboxylic acid |

InChI |

InChI=1S/C8H9NO3/c1-8(2-3-8)5-4-9-6(12-5)7(10)11/h4H,2-3H2,1H3,(H,10,11) |

InChI-Schlüssel |

GRNJQLSEWCNIKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC1)C2=CN=C(O2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylcyclopropyl)-1,3-oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitrile oxides with terminal acetylenes in the presence of a copper(I) catalyst to form the oxazole ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Methylcyclopropyl)-1,3-oxazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The oxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.

Wissenschaftliche Forschungsanwendungen

5-(1-Methylcyclopropyl)-1,3-oxazole-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 5-(1-methylcyclopropyl)-1,3-oxazole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. The 1-methylcyclopropyl group may contribute to the compound’s steric and electronic properties, affecting its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of 5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid (Table 1) include oxazole and non-oxazole derivatives with variations in substituents, ring systems, and functional groups. These differences influence physicochemical properties and bioactivity.

Table 1: Key Structural Analogs

Key Differences and Implications

Substituent Position and Electronic Effects

- Carboxylic Acid Position : The placement of the carboxylic acid group (C2 in the target compound vs. C4 in 3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid) alters hydrogen-bonding capacity and acidity. C2 substitution may favor interactions with polar residues in enzymatic active sites.

- Cyclopropyl vs.

Ring System Variations

- Oxazole vs. Pyrrole/Indole : Oxazole’s electron-deficient nature enhances reactivity toward nucleophiles compared to pyrrole or indole derivatives. This property is advantageous in designing enzyme inhibitors targeting electron-rich binding pockets .

Physicochemical Properties

- Lipophilicity : The isopropyl group in 3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid increases logP compared to the methylcyclopropyl group, which may reduce aqueous solubility.

- Solubility : The methoxy group in 6-methoxy-1H-indole-5-carboxylic acid improves water solubility relative to the target compound, highlighting trade-offs between hydrophobicity and bioavailability .

Biologische Aktivität

5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various sources, presenting a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H11NO3

- Molecular Weight : 171.18 g/mol

- IUPAC Name : 5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid

- Canonical SMILES : CC1(CC1)C(=O)N=C(O)C2=C(N=C(O)C=N2)C(=O)O

Biological Activity Overview

The biological activity of 5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid has been explored in various contexts, particularly its effects on cancer cell lines and enzyme inhibition.

1. Anticancer Activity

Recent studies have demonstrated that 5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to high potency compared to standard chemotherapeutics like doxorubicin.

The mechanism by which 5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid exerts its biological effects appears to involve:

- Apoptosis Induction : Flow cytometry analyses revealed that the compound promotes apoptosis in treated cells, as evidenced by increased levels of cleaved caspase-3 and p53 protein expression.

"The compound significantly increased apoptotic markers in MCF-7 cells, suggesting a potential pathway for therapeutic intervention."

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer progression, although detailed mechanisms remain to be elucidated.

Case Study 1: Cytotoxicity Testing

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that:

- The compound exhibited higher cytotoxicity than standard treatments at certain concentrations.

- It was particularly effective against breast cancer cells, making it a candidate for further development in targeted therapies.

Case Study 2: Enzyme Interaction

In another investigation, the interaction of 5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid with xanthine oxidase was assessed. The findings suggested:

- Moderate inhibition of xanthine oxidase activity, which is relevant for conditions such as gout and other inflammatory diseases.

"The compound's ability to inhibit xanthine oxidase positions it as a potential therapeutic agent for metabolic disorders."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.